4-amino-N-phenylbutanamide hydrochloride
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Overview
Description
4-amino-N-phenylbutanamide hydrochloride is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic and industrial applications. This compound is known for its unique chemical structure, which includes an amino group and a phenyl group attached to a butanamide backbone. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-phenylbutanamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-aminobutyric acid and aniline.
Condensation Reaction: The amino group of 4-aminobutyric acid reacts with the aniline to form 4-amino-N-phenylbutanamide.
Hydrochloride Formation: The resulting 4-amino-N-phenylbutanamide is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process may include additional purification steps such as recrystallization and filtration to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-phenylbutanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted compounds.
Scientific Research Applications
4-amino-N-phenylbutanamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-amino-N-phenylbutanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N-phenylbutanamide
- 4-amino-N-phenylbutanoic acid
- 4-amino-N-phenylbutanamide acetate
Comparison
4-amino-N-phenylbutanamide hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability compared to its analogs. This makes it more suitable for certain applications, particularly in aqueous environments and industrial processes.
Properties
IUPAC Name |
4-amino-N-phenylbutanamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c11-8-4-7-10(13)12-9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8,11H2,(H,12,13);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGWTOMHEWGGLM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCCN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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